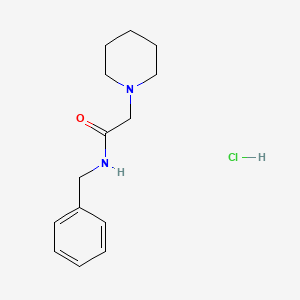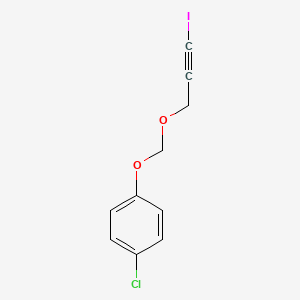
Tetrahydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydroanthracene is an organic compound with the molecular formula C₁₄H₁₄. It is a partially hydrogenated derivative of anthracene, characterized by the addition of four hydrogen atoms to the anthracene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydroanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures. Another method includes the reduction of anthracene using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. These processes are typically carried out in large-scale reactors where anthracene is exposed to hydrogen gas in the presence of a suitable catalyst, such as nickel or palladium, at high temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to fully hydrogenated anthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated this compound.
Wissenschaftliche Forschungsanwendungen
Tetrahydroanthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrahydroanthracene, particularly in its anticancer applications, involves DNA intercalation. The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the bulky, non-aromatic rings of this compound, which selectively bind to guanine bases in the DNA .
Vergleich Mit ähnlichen Verbindungen
Tetralin: Another hydrogenated derivative of anthracene, used as a solvent and hydrogen donor.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with similar hydrogenation properties.
Phenanthrene: A structural isomer of anthracene with similar chemical properties.
Uniqueness of Tetrahydroanthracene: this compound is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and reactivity. This makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
30551-09-8 |
|---|---|
Molekularformel |
C28H28 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroanthracene;1,2,5,6-tetrahydroanthracene |
InChI |
InChI=1S/2C14H14/c2*1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1,4-5,8-10H,2-3,6-7H2;1-2,5-6,9-10H,3-4,7-8H2 |
InChI-Schlüssel |
PUNXVEAWLAVABA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=CC=CC=C3C=C2C1.C1CC2=CC3=C(CCC=C3)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
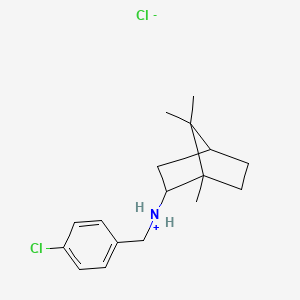
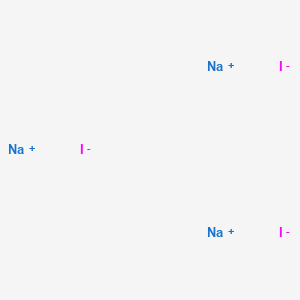
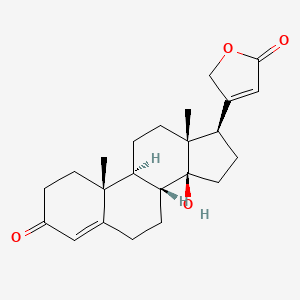
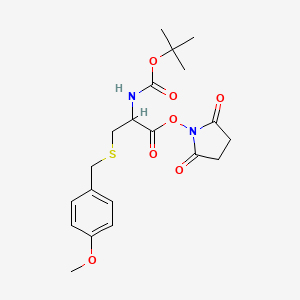

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
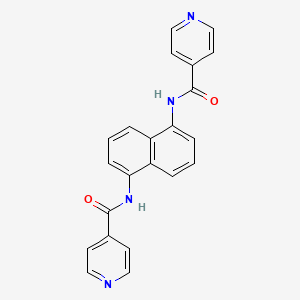
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
